
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages
Méthodes De Préparation
The synthesis of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- typically involves the Pechmann cyclization of phenols with ethyl 4-bromoacetoacetate using sulfuric acid as a cyclizing agent . The synthesized 4-bromomethyl coumarins can then be treated with various reagents to introduce the phenoxy group at the 7-position. Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts, to minimize environmental impact .
Analyse Des Réactions Chimiques
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for various coumarin derivatives.
Industry: The compound is used in the production of dyes, optical brighteners, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- involves its interaction with various molecular targets and pathways. It acts as a calcium channel blocker, influencing the potential-dependent conductivity of calcium channels in muscles, heart, and vessels . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: A naturally occurring anticoagulant.
Decursinol: Exhibits antiarrhythmic activity and influences calcium channels.
The uniqueness of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- lies in its combination of a bromomethyl group and a phenoxy group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
828265-73-2 |
|---|---|
Formule moléculaire |
C16H11BrO3 |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
4-(bromomethyl)-7-phenoxychromen-2-one |
InChI |
InChI=1S/C16H11BrO3/c17-10-11-8-16(18)20-15-9-13(6-7-14(11)15)19-12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
BQEWKSWHNHNWEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



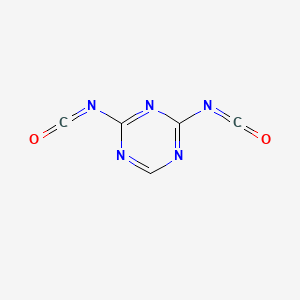
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
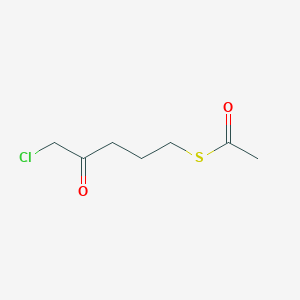
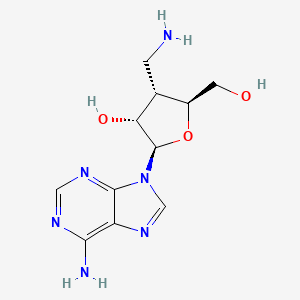
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
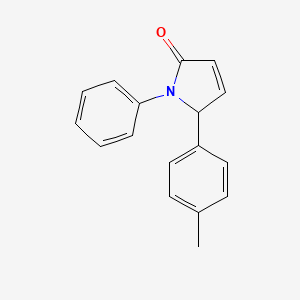

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
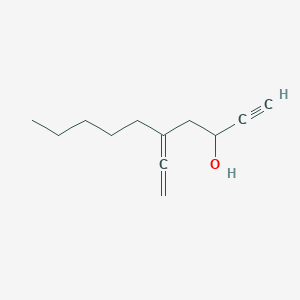
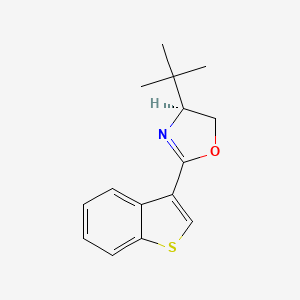
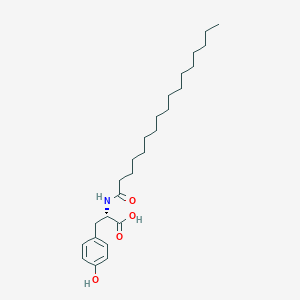
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
